molecular formula C8H11Cl2N3 B566672 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine CAS No. 1289130-76-2

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Cat. No.: B566672
CAS No.: 1289130-76-2
M. Wt: 220.097
InChI Key: ZXNGJNXIJJHKBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by amination reactions. One common method involves the reaction of 4,6-dichloropyrimidine with isopropylamine and methylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

4,6-dichloro-N-methyl-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)13(3)8-11-6(9)4-7(10)12-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGJNXIJJHKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744855
Record name 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289130-76-2
Record name 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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